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Compound of Interest

Compound Name:
3-(2-Oxopyrrolidin-1-yl)propanoic

acid

Cat. No.: B118240 Get Quote

3-(2-Oxopyrrolidin-1-yl)propanoic acid, identified by CAS number 77191-38-9, is a

fascinating molecule that occupies a unique position in medicinal chemistry and drug

development. Structurally, it is a simple derivative of 2-pyrrolidinone, featuring a propanoic acid

tail attached to the lactam nitrogen. This structure immediately draws parallels to the renowned

racetam class of nootropics, most notably Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide). This

close structural relationship suggests a potential for cognitive-enhancing properties, making it a

person of interest in neuroscience research.

However, its utility is not confined to the central nervous system. Recent explorations have

highlighted its role as a key intermediate in the synthesis of Retinoic Acid-Related Orphan

Receptor gamma (RORγ) modulators.[1] RORγ is a critical nuclear receptor that functions as a

master regulator of T helper 17 (Th17) cell differentiation, placing it at the heart of autoimmune

diseases and cancer immunotherapy.[2][3]

This guide provides an in-depth technical overview of 3-(2-Oxopyrrolidin-1-yl)propanoic acid
for researchers, chemists, and drug development professionals. We will delve into its

fundamental properties, synthesis, analytical validation, and its dual-potential biological

activities, offering a comprehensive resource grounded in established scientific principles.

Physicochemical and Structural Data
A precise understanding of a compound's physicochemical properties is the foundation of all

subsequent research and development. These parameters govern its solubility, stability,
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reactivity, and pharmacokinetic profile. The key identifiers and properties of 3-(2-
Oxopyrrolidin-1-yl)propanoic acid are summarized below.

Property Value Source(s)

CAS Number 77191-38-9 [1][4][5]

Molecular Formula C₇H₁₁NO₃ [4][5][6]

Molecular Weight 157.17 g/mol [4][5]

IUPAC Name
3-(2-oxopyrrolidin-1-

yl)propanoic acid
[6]

Synonyms
2-Oxo-1-pyrrolidinepropanoic

acid
[6]

Appearance Solid (predicted)

SMILES O=C(O)CCN1C(=O)CCC1

InChI Key
XOMYTIUVNSWEAI-

UHFFFAOYSA-N
[5]

Synthesis and Purification: A Mechanistic Approach
The synthesis of 3-(2-Oxopyrrolidin-1-yl)propanoic acid is most efficiently achieved via a

base-catalyzed Michael addition. This classic reaction in organic chemistry involves the

conjugate addition of a nucleophile—in this case, the deprotonated nitrogen of 2-pyrrolidinone

—to an α,β-unsaturated carbonyl compound, acrylic acid.

Causality of Experimental Choices:

Nucleophile Activation: 2-Pyrrolidinone is a weak acid (pKa ≈ 25). A strong base like sodium

hydride (NaH) or potassium tert-butoxide is required to deprotonate the lactam nitrogen,

generating the pyrrolidinone anion. This anion is a potent nucleophile, essential for initiating

the attack on the electron-deficient β-carbon of the acrylate system.

Solvent Selection: An aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide

(DMF) is crucial. These solvents will not protonate the highly reactive pyrrolidinone anion,
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allowing it to participate in the Michael addition. They also effectively solvate the reactants.

Reaction Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control

the initial exothermic deprotonation and addition steps, minimizing side reactions. It is then

allowed to warm to room temperature to ensure the reaction proceeds to completion.

Workup and Purification: The reaction is quenched with water, which protonates the

intermediate enolate. Acidification is then necessary to protonate the carboxylate, yielding

the final carboxylic acid product. Purification via column chromatography or recrystallization

is standard to remove unreacted starting materials and any side products.

Experimental Protocol: Synthesis via Michael Addition
Materials:

2-Pyrrolidinone

Acrylic acid

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (HCl), 1M solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexanes

Step-by-Step Methodology:

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-pyrrolidinone (1.0 eq)

to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a

dropping funnel. Dissolve it in anhydrous THF.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1

eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is

evolved. Stir the resulting suspension at 0 °C for 30 minutes.

Michael Addition: Dissolve acrylic acid (1.05 eq) in anhydrous THF and add it to the dropping

funnel. Add the acrylic acid solution dropwise to the pyrrolidinone anion suspension at 0 °C

over 30 minutes.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Monitor the reaction's progress using Thin

Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

Quench and Acidification: Cool the reaction mixture back to 0 °C and cautiously quench by

the slow addition of water. Adjust the pH to ~2-3 with 1M HCl.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3x volumes).

Washing and Drying: Combine the organic layers and wash sequentially with water and then

brine. Dry the organic layer over anhydrous MgSO₄.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

The crude product can be purified by silica gel column chromatography using a gradient of

ethyl acetate in hexanes.

Synthesis Workflow Diagram
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Final Product:
3-(2-Oxopyrrolidin-1-yl)propanoic acid
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Caption: Workflow for the synthesis of the target compound.
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Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and

purity of the synthesized compound. A multi-technique approach ensures a self-validating

system where data from each method corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful

tools for structural elucidation.

¹H NMR: The spectrum is expected to show distinct signals for the three methylene groups

of the pyrrolidinone ring and the two methylene groups of the propanoic acid chain. The

carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).[7] The

integration of these signals should correspond to the number of protons in each

environment.

¹³C NMR: The spectrum will show seven distinct carbon signals, with the carbonyl carbons

of the lactam and the carboxylic acid appearing at the lowest field (~170-180 ppm).[8]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The

spectrum should exhibit a very broad absorption band from ~2500-3300 cm⁻¹ characteristic

of the O-H stretch of a hydrogen-bonded carboxylic acid, and two strong carbonyl (C=O)

stretching bands: one for the carboxylic acid (~1710 cm⁻¹) and one for the lactam amide

(~1680 cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact

mass measurement, confirming the molecular formula (C₇H₁₁NO₃).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is

the standard method for assessing purity. A C18 column with a mobile phase consisting of an

acetonitrile/water gradient with an acid modifier (e.g., 0.1% trifluoroacetic acid) is typically

effective. Purity is determined by integrating the area of the product peak relative to the total

peak area at a suitable UV wavelength (e.g., 210 nm).

Protocol: Purity Analysis by RP-HPLC
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in

1 mL of a 50:50 acetonitrile/water solution to create a 1 mg/mL stock solution.
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HPLC System:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 1.0 mL/min.

Detector: UV at 210 nm.

Column Temperature: 30 °C.

Gradient Elution:

0-2 min: 5% B

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

18-19 min: Linear gradient from 95% to 5% B

19-25 min: Hold at 5% B (re-equilibration).

Injection and Analysis: Inject 10 µL of the sample solution. Integrate the peak areas in the

resulting chromatogram to calculate the purity percentage.

Analytical Validation Workflow
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Structural Elucidation Purity Assessment
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Caption: A multi-technique workflow for analytical validation.

Biological Profile and Therapeutic Potential
The therapeutic potential of 3-(2-Oxopyrrolidin-1-yl)propanoic acid appears to be twofold,

stemming from its structural similarity to two distinct classes of bioactive molecules.

Potential as a Nootropic Agent
The racetam family of drugs, defined by the 2-pyrrolidinone nucleus, are known cognitive

enhancers.[9] Piracetam, the archetypal racetam, is 2-(2-oxopyrrolidin-1-yl)acetamide. The

subject compound is a close structural analog, differing only by the replacement of the

acetamide group with a propanoic acid group.

Proposed Mechanism of Action (by analogy to Racetams): While no single mechanism fully

explains the effects of racetams, a leading hypothesis is their action as positive allosteric

modulators of AMPA-type glutamate receptors.[9][10]

Binding: The racetam molecule binds to a specific allosteric site on the AMPA receptor.

Modulation: This binding potentiates the receptor's response to glutamate, increasing the

duration of ion channel opening.
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Enhanced Neurotransmission: The result is an enhanced excitatory postsynaptic potential,

which is believed to underpin improvements in synaptic plasticity, learning, and memory.[10]

This compound is a prime candidate for screening in assays designed to assess learning and

memory, such as the Morris water maze or passive avoidance tests in rodent models.[11]

Hypothesized Nootropic Signaling Pathway

3-(2-Oxopyrrolidin-1-yl)
propanoic acid
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Caption: Proposed mechanism via AMPA receptor modulation.
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Role as an Intermediate in Immunology and Oncology
Independent of its potential nootropic activity, 3-(2-Oxopyrrolidin-1-yl)propanoic acid has

been cited as a precursor for synthesizing RORγ agonists.[1] RORγt is the master transcription

factor for Th17 cells, which produce pro-inflammatory cytokines like IL-17.[2]

Inverse Agonists/Antagonists: In autoimmune diseases like psoriasis and rheumatoid

arthritis, where Th17 cells are overactive, RORγt inverse agonists are sought to dampen the

immune response.

Agonists: Conversely, in immuno-oncology, enhancing the activity and survival of effector T

cells is desirable. Synthetic RORγt agonists have been shown to enhance anti-tumor

immunity by increasing the production of effector cytokines and reducing immune checkpoint

molecules like PD-1.[12]

The propanoic acid moiety of this compound serves as a chemical handle. It can be readily

converted to an amide via standard peptide coupling reactions, allowing for its conjugation to

more complex molecular scaffolds designed to bind within the ligand-binding pocket of the

RORγt nuclear receptor.[2][13]

Applications in Research and Drug Development
The dual nature of this compound makes it a versatile tool for drug discovery:

Neuroscience Research: It serves as an ideal candidate for structure-activity relationship

(SAR) studies within the racetam class. By comparing its efficacy and potency to piracetam,

aniracetam, and other analogs, researchers can better understand the pharmacophore

required for cognitive enhancement.

Scaffold for Medicinal Chemistry: As a building block, its pyrrolidinone ring provides a rigid,

well-characterized scaffold.[14] The propanoic acid group offers a straightforward point of

attachment for diversification, enabling the rapid generation of chemical libraries for

screening against various biological targets, particularly RORγt.[1][2]

Probe for Target Identification: If the compound demonstrates significant biological activity, it

can be functionalized with tags (e.g., biotin, fluorescent dyes) to be used as a chemical

probe for identifying its precise molecular targets within the cell.
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Conclusion and Future Directions
3-(2-Oxopyrrolidin-1-yl)propanoic acid is more than a simple chemical. It represents a

structural bridge between two highly active and therapeutically relevant areas of drug

discovery: nootropics and immunomodulation. Its straightforward synthesis and versatile

chemical handles make it an accessible and valuable tool for academic and industrial

researchers alike.

Future investigations should focus on direct biological evaluation to confirm its hypothesized

nootropic effects and to further explore its utility in the synthesis of novel RORγt modulators. A

full characterization of its pharmacokinetic and safety profiles will be essential steps in

translating its potential from the laboratory bench to preclinical and, ultimately, clinical

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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